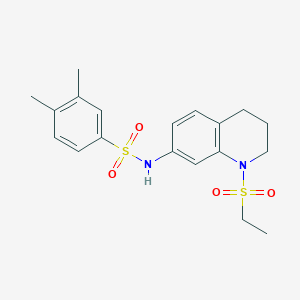
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)-3,4-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound that contains a sulfonyl group . The sulfonyl group is an organosulfur group with the structure R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . This compound is likely to be a sulfonamide, which is a chemical compound that contains this group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . An efficient method for the synthesis of a related compound, baricitinib, was developed using a Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The sulfonyl group is attached to the nitrogen atom of the tetrahydroquinoline ring . The benzenesulfonamide moiety is attached to the tetrahydroquinoline ring via a carbon atom .科学的研究の応用
先進触媒
官能基化シリカナノ粒子を含むシリカ系ナノ粒子は、触媒において注目を集めています。これらのナノ粒子は、高い表面積、調整可能な表面化学、および熱安定性により、効率的な触媒担体として機能することができます。本研究の対象となる化合物などの有機配位子によるシリカナノ粒子の表面修飾は、それらの触媒活性を高めます。 研究者らは、酸化、還元、クロスカップリング反応などのさまざまな触媒反応におけるこれらの利用を検討してきました .
材料科学
シリカナノ粒子は、ポリマー、複合材、セメント中の強化充填剤として応用されています。表面修飾されたシリカ粒子は、材料の機械的特性を向上させ、耐炎性を高め、収縮を低減することができます。本化合物がシリカ表面に存在することで、これらの特性に影響を与え、材料科学研究にとって興味深い分野となります。
要約すると、本化合物によるシリカナノ粒子の表面修飾は、さまざまな分野でエキサイティングな可能性を開きます。触媒から薬物送達、環境修復まで、本化合物は最先端の研究と実用的な用途に貢献しています。
Nayl, A. A., Abd-Elhamid, A. I., Aly, A. A., & Bräse, S. (2022). Recent progress in the applications of silica-based nanoparticles. RSC Advances, 12, 13706-13726. DOI: 10.1039/D2RA01587K
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-8-9-17(13-19(16)21)20-27(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOGUFDNCFBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
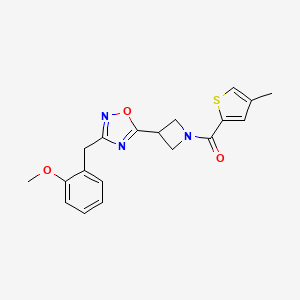

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)

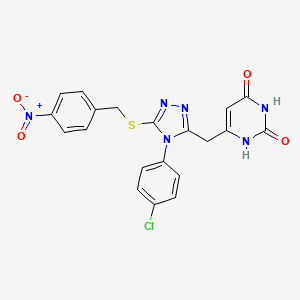
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)
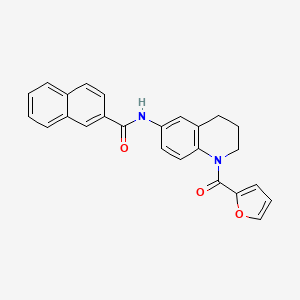
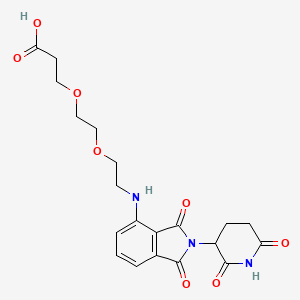
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)


![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
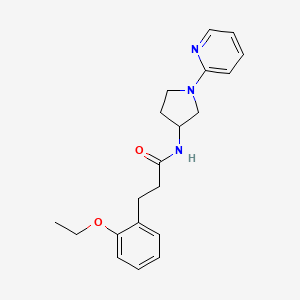
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
